molecular formula C2H9ClN2OS B13493568 Ethanesulfonoimidamide hydrochloride

Ethanesulfonoimidamide hydrochloride

Cat. No.: B13493568
M. Wt: 144.63 g/mol
InChI Key: XDNUTAXJXPPCIC-UHFFFAOYSA-N
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Description

Ethanesulfonoimidamide hydrochloride is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfonimidamide group, which is a sulfur-containing functional group with a tetrahedral sulfur center. The hydrochloride form of ethanesulfonoimidamide is typically used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonoimidamide hydrochloride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines under controlled conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which is then converted to the sulfonimidamide by treatment with a suitable reagent such as a base or an acid .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonoimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl chlorides, while reduction can produce sulfonamides .

Scientific Research Applications

Ethanesulfonoimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanesulfonoimidamide hydrochloride involves its interaction with specific molecular targets. The sulfonimidamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethanesulfonoimidamide hydrochloride include sulfonamides, sulfoximines, and other sulfonimidates. These compounds share the presence of a sulfur-containing functional group but differ in their specific chemical structures and properties .

Uniqueness

What sets this compound apart is its unique combination of a sulfonimidamide group with a hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and researchers exploring new frontiers in chemistry, biology, medicine, and materials science.

Properties

Molecular Formula

C2H9ClN2OS

Molecular Weight

144.63 g/mol

IUPAC Name

(aminosulfonimidoyl)ethane;hydrochloride

InChI

InChI=1S/C2H8N2OS.ClH/c1-2-6(3,4)5;/h2H2,1H3,(H3,3,4,5);1H

InChI Key

XDNUTAXJXPPCIC-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)N.Cl

Origin of Product

United States

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